Nitrate Ionophore VI

Description

Overview of Ionophore Chemistry and Function

Ionophores are chemical compounds that facilitate the transport of ions across lipid-based membranes. wikipedia.orgfermentek.com Structurally, they are characterized by a lipophilic (fat-soluble) exterior that allows them to embed within membranes and a hydrophilic (water-soluble) interior cavity that selectively binds a target ion. wikipedia.orgfermentek.com This unique architecture enables them to shuttle ions from an aqueous environment, through a hydrophobic membrane, and into another aqueous phase. agscientific.com

The function of an ionophore is predicated on its ability to selectively recognize and bind to a specific ion. wikipedia.orgagscientific.com This selectivity is determined by a combination of factors, including the size and shape of the ionophore's cavity, the charge of the ion, and the nature of the binding interactions. nih.gov Ionophores can be broadly categorized into two main types: carrier ionophores, which encapsulate an ion and move with it across the membrane, and channel-forming ionophores, which create a pore or channel through the membrane for ions to pass. fermentek.comagscientific.com

Environmental and Analytical Significance of Nitrate (B79036) Detection

Nitrate (NO₃⁻) is a naturally occurring form of nitrogen that is essential for plant growth. epa.gov However, excessive concentrations of nitrate in water bodies, primarily from agricultural runoff of fertilizers, wastewater discharge, and failing septic systems, can lead to significant environmental and health problems. epa.govfigshare.comtandfonline.com High nitrate levels can cause eutrophication in aquatic ecosystems, leading to algal blooms that deplete oxygen and harm aquatic life. epa.gov

From an analytical standpoint, the accurate and reliable detection of nitrate is crucial for monitoring water quality and ensuring public health. figshare.comtandfonline.com Various analytical techniques are employed for nitrate determination, including spectrophotometry, chromatography, and electrochemical methods. tandfonline.comspectroscopyonline.com Among these, ion-selective electrodes (ISEs) based on nitrate-selective ionophores have gained prominence due to their potential for rapid, cost-effective, and real-time measurements. spectroscopyonline.comrsc.org

Historical Development of Nitrate-Selective Ionophores

The development of ion-selective electrodes for nitrate detection has a rich history. Early ISEs often utilized ion-exchangers, which lacked specific ion recognition and whose selectivity was primarily governed by the lipophilicity of the anions (the Hofmeister series). lcms.cz A significant advancement came with the introduction of neutral carrier ionophores, which offered improved selectivity for specific ions. lcms.cznih.gov

Over the years, researchers have synthesized and evaluated numerous compounds for their nitrate-sensing capabilities. These include quaternary ammonium (B1175870) salts like tridodecylmethylammonium nitrate (TDMAN) and tetradecylammonium nitrate (TDANO₃), as well as various coordination complexes. rsc.orgnih.govresearchgate.net The quest for ionophores with higher selectivity, stability, and a wider working range has been a continuous effort in the field. researchgate.net The development of compounds like Nitrate Ionophore V and, subsequently, Nitrate Ionophore VI represents key milestones in this ongoing research. nih.gov

Contextual Introduction to Nitrate Ionophore VI within Ionophore Research

Nitrate Ionophore VI has emerged as a significant and commercially available ionophore in the field of nitrate sensing. rsc.orgresearchgate.net It is often cited for its exceptional selectivity and reproducibility in nitrate measurements, setting it apart from many of its predecessors. rsc.orgresearchgate.netresearchgate.net This ionophore is frequently employed in the fabrication of the ion-selective membrane of potentiometric sensors, particularly solid-contact ion-selective electrodes (SC-ISEs). rsc.orgresearchgate.net Research has demonstrated its utility in various applications, including the determination of nitrates in soil and environmental water samples. cenmed.comsigmaaldrich.com Despite its widespread use, some studies have also critically examined its performance in comparison to traditional ion-exchangers, contributing to the ongoing scientific discourse on the most effective strategies for anion sensing. researchgate.netnih.govacs.org

Chemical and Physical Properties of Nitrate Ionophore VI

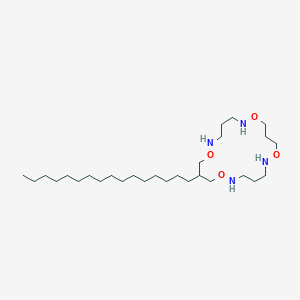

Nitrate Ionophore VI is a synthetic chemical compound with the systematic IUPAC name 9-hexadecyl-1,7,11,17-tetraoxa-2,6,12,16-tetraazacycloeicosane. sigmaaldrich.comnih.govscbt.com Its chemical structure is characterized by a twenty-membered macrocyclic ring containing four oxygen and four nitrogen atoms, with a long hexadecyl alkyl chain attached. chemodex.com This long alkyl chain imparts significant lipophilicity to the molecule, a key property for its function as an ionophore.

| Property | Value | Source |

| CAS Number | 1196157-85-3 | nih.govscbt.com |

| Molecular Formula | C₂₈H₆₀N₄O₄ | nih.govscbt.com |

| Molecular Weight | 516.80 g/mol | nih.govscbt.com |

| Appearance | White waxy solid | adipogen.com |

| Solubility | Soluble in DMSO or tetrahydrofuran (B95107) | adipogen.com |

| Lipophilicity (log P) | 8.3 | |

| Storage Temperature | 2-8°C |

Mechanism of Action in Nitrate Sensing

The primary function of Nitrate Ionophore VI in a sensor is to selectively bind with nitrate ions at the interface between the sample solution and the ion-selective membrane. nih.gov This binding event is a crucial step in generating a measurable electrical signal that is proportional to the concentration of nitrate ions.

The ionophore is typically incorporated into a polymeric matrix, such as polyvinyl chloride (PVC), along with a plasticizer like dioctyl sebacate (B1225510) (DOS). cenmed.comnih.gov This creates a lipophilic membrane that can be placed in contact with an aqueous sample. The macrocyclic structure of Nitrate Ionophore VI forms a cavity that is sterically and electronically complementary to the nitrate ion, allowing for its selective complexation. nih.gov

This selective binding and transport of nitrate ions across the membrane boundary creates a change in the electrical potential at the electrode surface. nih.gov This potential difference is measured against a reference electrode, and according to the Nernst equation, this potential is logarithmically proportional to the activity (and thus concentration) of the nitrate ions in the sample. nih.gov

Synthesis and Formulation

Nitrate Ionophore VI is a synthetic compound. adipogen.combio-connect.nl While detailed, step-by-step synthesis protocols are proprietary and not always publicly available, the general approach to synthesizing such macrocyclic compounds involves multi-step organic synthesis.

For use in ion-selective electrodes, Nitrate Ionophore VI is typically formulated into an ion-selective membrane (ISM) or a cocktail. A common formulation involves dissolving the ionophore in a solvent like tetrahydrofuran (THF) along with other components. nih.gov

A typical membrane composition might include:

Nitrate Ionophore VI: The active nitrate-binding component.

Poly(vinyl chloride) (PVC): A high molecular weight polymer that provides the structural matrix for the membrane. nih.gov

Plasticizer (e.g., Dibutyl phthalate, Dioctyl sebacate): A liquid that is mixed with the polymer to make it more flexible and to facilitate the mobility of the ionophore and the ion-ionophore complex within the membrane. nih.gov

Lipophilic Salt (e.g., Tridodecylmethylammonium chloride): Sometimes added to improve the electrode's performance and reduce the membrane resistance. nih.gov

For example, one reported formulation for a nitrate-selective membrane consists of 25 mg of Nitrate Ionophore VI, 10 mg of tridodecylmethylammonium chloride (TDMAC), 330 mg of PVC, and 660 mg of dioctyl sebacate (DOS) dissolved in 4 mL of THF. nih.gov Another recommended composition is 5.2 wt% Nitrate Ionophore VI, 47.1 wt% Dibutyl phthalate, 0.6 wt% Tetraoctylammonium chloride, and 47.1 wt% PVC.

Applications in Nitrate-Selective Electrodes

The primary application of Nitrate Ionophore VI is as the active component in nitrate-selective electrodes. These sensors are used for the potentiometric determination of nitrate concentrations in a variety of samples.

Use in Solid-Contact Ion-Selective Electrodes (SC-ISEs)

Nitrate Ionophore VI is frequently used in the construction of solid-contact ion-selective electrodes (SC-ISEs). rsc.orgresearchgate.net In these devices, an ion-selective membrane containing the ionophore is coated directly onto a solid conducting substrate, eliminating the need for an internal filling solution found in traditional ISEs. lcms.czencyclopedia.pub This design offers advantages in terms of miniaturization and robustness. For instance, an SC-ISE based on a gold electrode and a thiol-functionalized reduced graphene oxide solid contact, utilizing Nitrate Ionophore VI, demonstrated a nearly Nernstian response and a wide working pH range. encyclopedia.pub

Application in Environmental Monitoring

Due to the environmental significance of nitrate, a major application of sensors based on Nitrate Ionophore VI is in environmental monitoring. figshare.comrsc.org These electrodes have been used for the determination of nitrates in soil and various water samples. cenmed.comsigmaaldrich.com For example, a graphene-based ion-sensitive field-effect transistor (ISFET) employing a nitrate ion-selective membrane with Nitrate Ionophore VI has been developed for the ultra-sensitive detection of nitrate in tap and snow water. nih.gov

Performance Characteristics in Sensing Applications

Electrodes incorporating Nitrate Ionophore VI typically exhibit good performance characteristics for nitrate sensing.

| Performance Metric | Typical Value | Source |

| Linear Range | 1.0 × 10⁻⁵ to 1.0 × 10⁻¹ M | rsc.orgresearchgate.netencyclopedia.pub |

| Slope (Sensitivity) | -53.1 to -60.0 mV/decade | rsc.orgresearchgate.netencyclopedia.pub |

| Limit of Detection (LOD) | 7.5 × 10⁻⁶ M to as low as 4.8 × 10⁻¹³ M in advanced sensor platforms | rsc.orgresearchgate.netnih.gov |

The selectivity of the ionophore is a critical performance parameter. The selectivity coefficient (logKpot) quantifies the preference of the ionophore for the target ion (nitrate) over interfering ions. Lower values indicate better selectivity.

| Interfering Ion | logKpot (NO₃⁻/Interferent) | Source |

| Nitrite (B80452) (NO₂⁻) | -1.2 | chemodex.com |

| Chloride (Cl⁻) | -2.5 | chemodex.com |

| Bromide (Br⁻) | -1.1 | chemodex.com |

| Bicarbonate (HCO₃⁻) | -3.2 | chemodex.com |

| Dihydrogen Phosphate (H₂PO₄⁻) | -4.4 | chemodex.com |

| Sulfate (SO₄²⁻) | -4.5 | chemodex.com |

These values demonstrate that Nitrate Ionophore VI is significantly more responsive to nitrate than to many common anions found in environmental samples. chemodex.com

Research Findings and Comparative Studies

Nitrate Ionophore VI is often presented as a superior ionophore for nitrate monitoring. cenmed.comsigmaaldrich.com Research has consistently shown its utility in fabricating reliable nitrate sensors. For instance, studies have highlighted its use in developing screen-printed electrodes and sensitive field-effect transistors. nih.govencyclopedia.pub

However, the field of ion-selective electrodes is one of active research, and the performance of ionophores is subject to critical evaluation. Some comparative studies have questioned whether commercially available nitrate ionophores, including Nitrate Ionophore VI, offer a significant advantage in selectivity over more traditional and less expensive ion-exchangers. researchgate.netnih.govacs.org One study found that the addition of Nitrate Ionophore VI to a membrane did not substantially improve selectivity and that the binding interactions with nitrate were relatively weak. researchgate.net These findings underscore the complexity of ion-selective membrane chemistry and highlight that factors beyond the ionophore itself, such as membrane composition and the measurement technique, play a crucial role in sensor performance. nih.gov

Recent research also explores novel approaches, such as using molecular cages as ionophores, which have shown promising results for nitrate sensing, offering an alternative to established ionophores like Nitrate Ionophore VI. rsc.orgresearchgate.net These new materials aim to provide enhanced specificity and sensitivity through tailored three-dimensional structures. rsc.orgresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

9-hexadecyl-1,7,11,17-tetraoxa-2,6,12,16-tetrazacycloicosane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H60N4O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-28-26-35-31-22-16-20-29-33-24-18-25-34-30-21-17-23-32-36-27-28/h28-32H,2-27H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQESDIIOYWZCLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC1CONCCCNOCCCONCCCNOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H60N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746785 | |

| Record name | 9-Hexadecyl-1,7,11,17-tetraoxa-2,6,12,16-tetraazacycloicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196157-85-3 | |

| Record name | 9-Hexadecyl-1,7,11,17-tetraoxa-2,6,12,16-tetraazacycloicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Structure and Design Principles of Nitrate Ionophore Vi

Synthesis and Derivatization Approaches for Nitrate (B79036) Ionophore VI

While specific, detailed synthesis protocols for Nitrate Ionophore VI are not extensively published in peer-reviewed literature, its structure as a mono-N-alkylated tetraazamacrocycle suggests that its synthesis would follow established methodologies for similar compounds. The general approach involves the synthesis of the parent tetraazamacrocycle followed by selective N-alkylation.

The synthesis of tetraazamacrocycles can be achieved through several routes, often involving the condensation of diamines with dicarbonyl compounds, followed by reduction. frontiersin.org For the synthesis of the parent macrocycle of Nitrate Ionophore VI, a likely strategy would be the cyclization of appropriate open-chain precursors.

The subsequent and crucial step is the regioselective mono-N-alkylation to introduce the hexadecyl chain. Methods for the controlled N-functionalization of tetraazamacrocycles have been developed, which are essential to avoid poly-alkylation. capes.gov.bracs.org One common strategy involves the use of protecting groups to block three of the four nitrogen atoms, allowing the fourth to be selectively alkylated. Another approach is to use bisaminal derivatives, which can be regioselectively quaternized. acs.orgresearchgate.net The reaction of the parent macrocycle with a hexadecyl halide (e.g., 1-bromohexadecane) under controlled conditions would yield the desired product. researchgate.net

Derivatization of the core macrocyclic structure could be explored to fine-tune its properties. This could involve altering the length of the alkyl chain to modify lipophilicity or introducing other functional groups to enhance selectivity or signaling capabilities. beilstein-journals.orgresearchgate.net For instance, the introduction of chromogenic or fluorogenic moieties could lead to optical sensors.

Structural Characterization of Nitrate Ionophore VI and Related Macrocyclic Frameworks

The definitive structural characterization of Nitrate Ionophore VI would rely on a combination of spectroscopic techniques and X-ray crystallography. While commercial vendors confirm the identity of Nitrate Ionophore VI by NMR, detailed public data is scarce. nih.govcapes.gov.br However, the characterization of analogous tetraazamacrocycles provides a strong basis for understanding its structural features. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are fundamental for confirming the covalent framework of the macrocycle and the attachment of the hexadecyl chain. nih.govresearchgate.net ¹H NMR would show characteristic signals for the protons of the macrocyclic ring and the long alkyl chain. researchgate.net DOSY NMR could be used to determine the hydrodynamic radius of the macrocycle. researchgate.net

Mass Spectrometry (MS) : Mass spectrometry would be used to confirm the molecular weight of the ionophore (516.80 g/mol ). nih.govresearchgate.net

X-ray Crystallography : Single-crystal X-ray diffraction would provide the most definitive three-dimensional structure. researchgate.net Although a crystal structure for Nitrate Ionophore VI itself is not publicly available, studies on similar tetraazamacrocycle-nitrate complexes reveal key interaction patterns. researchgate.netacs.org These studies show that the nitrate anion is typically bound within the macrocyclic cavity through multiple hydrogen bonds with the N-H protons of the macrocycle. researchgate.netacs.org The oxygen atoms of the nitrate act as hydrogen bond acceptors. acs.org

| Interfering Anion | logKpot (NO₃⁻ / Interfering Anion) | Source |

|---|---|---|

| Nitrite (B80452) (NO₂⁻) | -1.2 | capes.gov.br |

| Chloride (Cl⁻) | -2.5 | capes.gov.br |

| Bromide (Br⁻) | -1.1 | capes.gov.br |

| Bicarbonate (HCO₃⁻) | -3.2 | capes.gov.br |

| Monohydrogen Phosphate (HPO₄²⁻) | -4.4 | capes.gov.br |

| Sulfate (SO₄²⁻) | -4.5 | capes.gov.br |

Molecular Design Strategies for Enhanced Anion Recognition

The design of effective anion receptors like Nitrate Ionophore VI relies on several key principles of supramolecular chemistry.

Preorganization and Complementarity : The macrocyclic structure provides a pre-organized cavity that reduces the entropic penalty of binding. The size and geometry of this cavity are designed to be complementary to the target nitrate anion.

Host-Guest Stoichiometry : NMR titrations and other techniques on analogous systems have shown that these types of macrocyclic hosts typically form 1:1 complexes with anions. unige.ch

The combination of a well-defined, pre-organized binding cavity rich in hydrogen bond donors and a lipophilic exterior makes Nitrate Ionophore VI a highly effective and selective receptor for nitrate ions, particularly within the challenging environment of an ion-selective electrode membrane.

Mechanistic Understanding of Ion Recognition and Transport Mediated by Nitrate Ionophore Vi

Principles of Anion Binding by Nitrate (B79036) Ionophore VI

The selective recognition of anions by synthetic receptors is a more complex challenge compared to cation recognition due to the larger size, varied geometries, and higher solvation energies of anions. d-nb.info The binding of the nitrate anion to Nitrate Ionophore VI is governed by a combination of specific host-guest and electrostatic interactions.

The interaction between an ionophore and a target anion relies on non-covalent forces, including hydrogen bonding, electrostatic interactions, and coordination to metal ions. d-nb.info While detailed structural studies elucidating the precise binding mode of nitrate to Nitrate Ionophore VI are not extensively documented in the literature, the principles of anion recognition allow for an inferred mechanism.

Hydrogen Bonding: This is a primary interaction for many anion receptors, leveraging the directional nature of hydrogen bonds to create cavities complementary to the target ion's shape and size. d-nb.infonih.gov Receptors are often designed with hydrogen-bond donor groups (like ureas or amides) strategically positioned to interact with the anion. d-nb.infonih.gov In the case of organometallic ionophores like Nitrate Ionophore VI, direct hydrogen bonding from the ionophore itself is less prominent than the coordination and electrostatic forces. However, in some receptor systems, metal coordination can induce conformational changes that favor hydrogen bonding between the ligand framework and the anion. d-nb.info

π-Stacking: Recent studies have recognized π-stacking as a significant interaction in anion recognition by molecular cages, contributing to enhanced selectivity. rsc.org

Anion–π Interactions: This type of non-covalent force between a negatively charged ion and an electron-deficient aromatic system is increasingly recognized as a key factor in anion binding. rsc.orgnih.gov For instance, new tripodal urea (B33335) receptors have been shown to exhibit selectivity for nitrate over other halides, a phenomenon attributed to an anion–π interaction between the nitrate and an electron-deficient aromatic ring within the receptor. nih.gov The phenyl rings within the structure of Nitrate Ionophore VI could potentially participate in such interactions.

Electrostatic forces are fundamental to the complexation of nitrate by Nitrate Ionophore VI. The smaller charge-to-radius ratio of anions compared to cations generally leads to weaker electrostatic interactions. d-nb.info However, in organotin-based ionophores, the central tin atom acts as a Lewis acid, creating a positively polarized site that electrostatically attracts the negatively charged nitrate anion.

This Lewis acid-base interaction is a dominant feature of the binding mechanism. In polymeric membranes used for ion-selective electrodes, lipophilic additives are often included to electrostatically attract the analyte ions into the membrane phase. rsc.org The interaction between nitrate ions and polymers like polypyrrole has also been proposed to be electrostatic in nature, where the polyradical cation of the oxidized polymer attracts anion counter-ions. researchgate.net Quantum chemistry calculations on other anion transport systems have shown that charge transfer between the anion and binding site residues is a noticeable component of the interaction, dominated by electrostatic attractions. acs.org

Table 1: Key Interactions and Structural Features in Anion Binding

| Interaction Type | Description | Relevance to Nitrate Ionophore VI |

| Lewis Acid-Base | The central tin atom acts as a Lewis acid, accepting electron density from the Lewis basic nitrate anion. | Primary driving force for complexation. |

| Electrostatic | Attraction between the positively polarized tin center and the negatively charged nitrate ion. | A fundamental component of the binding. rsc.orgresearchgate.net |

| Anion-π | Potential interaction between the nitrate anion and the π-systems of the octyloxyphenyl groups. | May contribute to selectivity, as seen in other nitrate receptors. rsc.orgnih.gov |

| Hydrogen Bonding | Generally a key interaction in anion receptors, though less direct in this organometallic structure. d-nb.info | May be facilitated by conformational changes upon metal coordination. d-nb.info |

Elucidation of Host-Guest Interactions (e.g., Hydrogen Bonding, π-Stacking, Anion–π Interactions)

Mechanisms of Ion Transport Across Polymeric Membranes Incorporating Nitrate Ionophore VI

Nitrate Ionophore VI is primarily used within ion-selective membranes, typically composed of a polymer matrix like poly(vinyl chloride) (PVC), a plasticizer, the ionophore, and sometimes a lipophilic salt. nih.govtudublin.ie The ionophore's role is to selectively bind nitrate at the sample-membrane interface and carry it across the hydrophobic membrane phase. This transport can occur through two principal mechanisms: electroneutral and electrogenic.

Electroneutral, or non-electrogenic, transport involves the movement of ions across the membrane without causing a net transfer of charge. researchgate.net This is typically achieved through one of two pathways:

Ion-Exchange (Antiport): The ionophore facilitates the transport of a target anion in one direction while simultaneously transporting another anion of the same charge in the opposite direction.

Co-transport (Symport): The ionophore binds the target anion and a cation, transporting them together as a neutral complex across the membrane. acs.org

In some systems, ionophores can function via a dual mechanism, exhibiting either charged or neutral carrier responses depending on the presence of lipophilic anionic or cationic sites within the membrane. nih.gov Phenylthiosemicarbazones, for example, have been shown to act as electroneutral transporters by mimicking the H+/Cl- symport properties of natural carriers like prodigiosin. acs.org

Electrogenic transport involves the net movement of charge across the membrane, which generates an electrical potential difference (or membrane potential). researchgate.net This is the primary mechanism underlying the function of potentiometric ion-selective electrodes. In this process, the neutral ionophore complexes the charged nitrate anion at the interface and transports it through the lipid bilayer membrane. researchgate.netacs.org

The process can be described by a one-step electrochemical (E) mechanism, where the ion-ionophore complexation occurs directly at the membrane/solution interface. acs.orgresearchgate.net This facilitated transfer of the charged nitrate ion across the phase boundary is what generates the potentiometric signal that is dependent on the activity of nitrate in the sample solution. rsc.org The selectivity of the electrode is determined by how preferentially the ionophore binds and transports nitrate compared to other interfering anions present in the sample. rsc.orgd-nb.info

Table 2: Performance Characteristics of Ion-Selective Electrodes (ISEs) Using Nitrate Ionophore VI

| Electrode Configuration / Solid Contact | Nernstian Slope (mV/decade) | Linear Range (M) | Limit of Detection (LOD) (M) | Reference |

| Screen-printed gold electrode | -54.1 ± 2.1 | 1.0 × 10⁻⁵ – 1.0 × 10⁻¹ | Not specified | encyclopedia.pubnih.gov |

| Thiol-functionalized reduced graphene oxide (TRGO) | -60.0 ± 0.5 | Similar to other Nitrate Ionophore VI electrodes | Micromolar range | encyclopedia.pubnih.gov |

| Pencil graphite (B72142) lead | -50.86 | 1.0 × 10⁻⁵ – 5.0 × 10⁻¹ | 4.64 × 10⁻⁶ | encyclopedia.pub |

Integration and Performance in Potentiometric Ion Selective Electrodes Ises

Fundamental Potentiometric Response Theory in Ionophore-Based Systems

Ion-selective electrodes (ISEs) are a class of sensors that measure the activity of a specific ion in a solution. mdpi-res.comacs.org The core of an ionophore-based ISE is an ion-selective membrane (ISM), which typically consists of an organic macromolecule, known as an ionophore, immobilized within a polymer matrix. acs.orgnih.gov The ionophore is specifically designed to selectively bind with a target ion. nih.gov In the case of a nitrate-selective electrode, Nitrate (B79036) Ionophore VI serves this purpose. sci-hub.se

The fundamental principle of operation relies on the establishment of a potential difference at the interface between the sample solution and the ion-selective membrane. berkeley.edu When the electrode is immersed in a sample containing the target ion (in this case, nitrate), the Nitrate Ionophore VI molecules at the membrane surface selectively complex with the nitrate ions. This selective recognition and binding process leads to a charge separation at the phase boundary, generating an electrical potential.

This potential is ideally governed by the Nernst equation, which describes the relationship between the measured electrode potential and the activity (or concentration) of the target ion. berkeley.edu The potential of the ISE is measured against a reference electrode (RE) that maintains a constant potential. acs.orgberkeley.edu The resulting voltage difference is proportional to the logarithm of the nitrate ion activity in the sample. This allows for the quantitative determination of nitrate concentration over a wide range. rsc.org The mechanism relies on the specific affinity of the ionophore for the target ion, which drives the diffusion of the analyte into the membrane, causing a change in the charge state and thus the potential of the electrode. sci-hub.se

Optimization of Membrane Composition in Nitrate Ionophore VI-Based ISEs

The performance of an ISE, including its sensitivity, selectivity, detection limit, and stability, is critically dependent on the composition of its ion-selective membrane. The careful optimization of each component and their relative ratios is essential for developing a reliable sensor.

Selection and Role of Polymeric Matrix (e.g., Poly(vinyl chloride))

The polymeric matrix acts as the support structure for the membrane, providing mechanical stability while housing the active components. nsf.gov High molecular weight poly(vinyl chloride) (PVC) is the most commonly used polymer for this purpose due to its excellent chemical resistance, physical durability, and ability to form a homogeneous, flexible film when mixed with a suitable plasticizer. nih.govnsf.gov The PVC matrix physically entraps the ionophore, plasticizer, and any additives, preventing them from leaching into the sample solution while allowing for the necessary ionic and molecular mobility within the membrane phase. nsf.gov

Function and Optimization of Lipophilic Additives and Ion-Exchangers

Lipophilic additives, often in the form of ion-exchangers, are incorporated into the membrane to enhance performance. For anion-selective electrodes like those for nitrate, a cationic additive such as tetraoctylammonium chloride is often used. nih.govnsf.gov This additive serves multiple functions: it can reduce the electrical resistance of the membrane, improve the potential stability, and enhance the selectivity of the electrode by facilitating the extraction of anions into the organic membrane phase. Some studies have noted that while ionophores are developed for specific recognition, ion-exchangers can also provide selectivity based on the lipophilicity of the ions in solution. researchgate.netd-nb.info The concentration of these additives must be carefully optimized to achieve the desired performance without compromising the selectivity endowed by the primary ionophore.

Impact of Component Ratios on Sensor Characteristics

The relative ratio of the membrane components—ionophore, polymer, plasticizer, and additive—is a critical factor that dictates the sensor's analytical characteristics. Research has shown that specific compositions yield optimal performance. For instance, a common formulation for Nitrate Ionophore VI-based ISEs involves a mixture of the ionophore, PVC, a plasticizer like DBP, and an ion-exchanger like tetraoctylammonium chloride. acs.orgnih.govberkeley.edumdpi.com The optimization of these ratios is essential for achieving a near-Nernstian response, a low limit of detection, and high selectivity against interfering anions.

Table 1: Examples of Membrane Compositions for Nitrate Ionophore VI-Based ISEs

| Ionophore (wt%) | Plasticizer (wt%) | Polymer (wt%) | Additive (wt%) | Solvent | Research Focus | Reference |

| 5.2% (Nitrate Ionophore VI) | 47.1% (Dibutyl Phthalate) | 47.1% (PVC) | 0.6% (Tetraoctylammonium chloride) | Tetrahydrofuran (B95107) (THF) | Printed sensors for soil analysis | berkeley.edumdpi.com |

| 5.2% (Nitrate Ionophore VI) | 47.1% (Dibutyl Phthalate) | 47.1% (PVC) | 0.6% (Tetraoctylammonium chloride) | Tetrahydrofuran (THF) | Thin-film solid-contact electrodes | acs.orgnih.gov |

| 2.0% (Nitrate Ionophore VI) | 65.0% (bis(2-ethylhexyl) sebacate) | 32.0% (PVC) | Not specified | Not specified | Solid-state ISE for soil sensing | |

| Not specified (Nitrate Ionophore VI) | Not specified (Dibutyl Phthalate) | Not specified (PVC) | Not specified (Tetraoctylammonium chloride) | Not specified | PTFE-modified ISE for wastewater | nsf.gov |

Diverse Electrode Architectures Employing Nitrate Ionophore VI

Nitrate Ionophore VI has been successfully incorporated into a variety of electrode architectures, ranging from traditional laboratory setups to modern, miniaturized, and field-deployable sensors.

Solid-State Ion-Selective Electrodes (S-ISEs): These electrodes eliminate the need for an internal liquid reference solution, making them more robust and suitable for field applications. sci-hub.sensf.gov The ion-selective membrane is directly cast onto a solid-state substrate that acts as an electrical contact. nsf.gov

Screen-Printed Electrodes (SPEs): This technology allows for the mass production of low-cost, disposable sensors. mdpi.com In this architecture, conductive inks (e.g., gold or carbon) are printed onto a substrate to create the electrode, followed by the drop-casting of the Nitrate Ionophore VI-containing membrane. berkeley.edumdpi.commdpi.com These sensors have demonstrated near-Nernstian sensitivity and are suitable for applications like soil nitrate analysis. mdpi.com

Solid-Contact ISEs (SC-ISEs): A subtype of S-ISEs, these electrodes utilize an intermediate transducer layer between the outer ion-selective membrane and the underlying electrode conductor. mdpi.com This layer is designed to convert the ionic charge from the membrane into an electronic charge in the conductor, ensuring a stable and drift-free potential. Materials like polypyrrole (PPy) and thiol-functionalized reduced graphene oxide (TRGO) have been used as solid-contact materials in Nitrate Ionophore VI-based electrodes, yielding sensors with excellent, near-Nernstian responses and low detection limits. acs.orgnih.govmdpi.com

PTFE-Modified Electrodes: To enhance durability and performance in challenging environments like wastewater, membranes have been modified by adding poly(tetrafluoroethylene) (PTFE). nsf.gov The addition of PTFE can reduce the formation of an unstable water layer between the membrane and the electrode and can also help in mitigating biofouling on the sensor surface. nsf.gov

Table 2: Performance of Different Nitrate Ionophore VI Electrode Architectures

| Electrode Architecture | Key Feature | Performance Metric (Slope) | Application Area | Reference |

| Screen-Printed Gold Electrode | Scalable fabrication, disposable | -54.1 ± 2.1 mV/decade | Soil analysis | mdpi.commdpi.com |

| SC-ISE with TRGO | Thiol-functionalized graphene oxide solid contact | -60.0 ± 0.5 mV/decade | General potentiometry | mdpi.com |

| SC-ISE with Polypyrrole (PPy) | Conductive polymer transducer layer | -24 mV/decade (thin film, passive) | Anion detection research | acs.org |

| PTFE-Modified S-ISE | Reduced water layer and biofouling | Not specified | Wastewater monitoring | nsf.gov |

Conventional Liquid-Contact Ion-Selective Electrodes

Conventional liquid-contact ion-selective electrodes (LC-ISEs) represent a traditional design for potentiometric sensors. researchgate.net These electrodes are characterized by the presence of an internal electrolyte solution that establishes a liquid junction with the ion-selective membrane. researchgate.netnih.gov In the context of nitrate sensing using Nitrate Ionophore VI, the ionophore is incorporated into a polymeric membrane, typically made of polyvinyl chloride (PVC) and a plasticizer. nih.govd-nb.info

The performance of these electrodes is influenced by the composition of the membrane. For instance, studies have examined the impact of different plasticizers like o-nitrophenyl octyl ether (o-NPOE), bis(2-butylpentyl) adipate (B1204190) (BBPA), and chloroparaffins on the electrode's response. nih.gov The complex formation between Nitrate Ionophore VI and nitrate ions within the membrane is a critical factor, though some studies have indicated that this interaction can be weak. d-nb.info In some configurations, a sandwich membrane method has been employed to evaluate the complex formation constants of the ionophore. d-nb.info

While LC-ISEs have been foundational in ion-selective measurements, they present challenges in terms of handling and storage due to the internal liquid component. researchgate.net

Solid-Contact Ion-Selective Electrodes (SC-ISEs)

To overcome the limitations of their liquid-contact counterparts, solid-contact ion-selective electrodes (SC-ISEs) have been developed. A key feature of SC-ISEs is the elimination of the internal electrolyte solution, replacing it with a solid-state material that acts as an ion-to-electron transducer. researchgate.netnih.govmdpi.com This design innovation not only simplifies the electrode structure but also opens avenues for miniaturization. sci-hub.seresearchgate.net

The performance of SC-ISEs is heavily dependent on the material used for the solid-contact/transducer layer. This layer is situated between the ion-selective membrane and the underlying electronic conductor. mdpi.com Various materials have been investigated for this purpose in conjunction with Nitrate Ionophore VI.

Gold Nanoparticles (AuNPs): Gold nanoparticles have been utilized as a solid contact material. In one design, a double-layer structure was created with AuNPs as the solid contact and a nitrate-doped polypyrrole polymer as the ion-selective membrane. encyclopedia.pub

Reduced Graphene Oxide (rGO): Thiol-functionalized reduced graphene oxide (TRGO) has been employed as a solid contact material on a gold electrode. nih.govencyclopedia.pub This material has shown to improve potential reversibility and conductivity. encyclopedia.pub Chemically reduced graphene oxide (CRGO) has also been used as an ion-to-electron transducer for nitrate detection in water samples. umcs.pl

Carbon Nanotubes (CNTs): Multi-walled carbon nanotubes (MWCNTs) have been used as an ion-to-electron transducer, demonstrating high hydrophobicity and fast charge transfer. mdpi.com Lipophilic carbon nanotubes have also been explored as a transducer material. researchgate.net

Conductive Polymers (CPs): Conductive polymers are frequently used as intermediate layers in SC-ISEs. encyclopedia.pub Polypyrrole (PPy) doped with nitrate ions has been used as an ion carrier. researchgate.netencyclopedia.pub Poly(3,4-ethylenedioxythiophene) (PEDOT) is another conductive polymer that has been investigated as a solid-contact material. rsc.orga-star.edu.sg

A significant challenge in SC-ISEs is the formation of an aqueous layer at the interface between the ion-selective membrane and the solid contact. nih.gov This water layer can lead to potential drift and reduce the long-term stability of the sensor. nih.gov Several strategies have been developed to mitigate this issue:

Hydrophobic Transducer Materials: The use of hydrophobic materials for the solid contact layer is a primary strategy. nih.gov Carbon-based nanomaterials like graphene and carbon nanotubes are inherently hydrophobic, which helps in preventing the formation of a water layer. jcu.edu.au Similarly, the use of thiol-functionalized reduced graphene oxide (TRGO) has been shown to result in satisfactory aqueous layer tests with no observed potential drift. nih.govencyclopedia.pub

Introduction of Hydrophobic Additives: Incorporating hydrophobic substances into the electrode structure can enhance its resistance to water layer formation. For example, modifying nitrate S-ISEs with poly(tetrafluoroethylene) (PTFE) has been shown to reduce water layer formation. acs.org

High Capacitance Transducer Layers: The stability of the potential in SC-ISEs is also linked to the capacitance of the solid contact. Materials with high double-layer capacitance can help to stabilize the potential. mdpi.com Nanostructured materials, due to their high surface area, can increase this capacitance. researchgate.net Conductive polymers and carbon nanomaterials are often used for their ability to provide high capacitance. encyclopedia.pubrsc.org

Examination of Transducer Layer Materials (e.g., Gold Nanoparticles, Reduced Graphene Oxide, Carbon Nanotubes, Conductive Polymers)

Miniaturized and Screen-Printed Electrode Designs

The development of SC-ISEs has facilitated the miniaturization of nitrate sensors. Screen-printing technology is a key enabler in this area, allowing for the mass production of low-cost, disposable electrodes. metrohm-dropsens.comlcms.czmetrohm.com

These screen-printed electrodes (SPEs) often incorporate a carbon-based working electrode modified with Nitrate Ionophore VI. metrohm-dropsens.commetrohm.com They are designed to work with small sample volumes, making them suitable for on-site and decentralized analysis. metrohm-dropsens.comlcms.cz For instance, a screen-printed gold electrode has been developed using inkjet printing, with the membrane containing Nitrate Ionophore VI applied subsequently. nih.govencyclopedia.pub The use of materials like graphite (B72142) in screen-printed electrodes provides stability and good conductivity. nih.gov

Chemiresistive Sensing Platforms

Beyond potentiometry, Nitrate Ionophore VI has also been integrated into chemiresistive sensing platforms. In this approach, the sensor's resistance changes upon interaction with the target ion. An ion-selective membrane containing the ionophore is coated onto the surface of a chemiresistive device, such as one based on single-walled carbon nanotubes (SWCNTs). rsc.orgresearchgate.net

This design protects the sensitive surface of the chemiresistor and imparts selectivity. rsc.orgresearchgate.net The mechanism of detection in these sensors can involve electrostatic gating repulsion between the charge carriers in the chemiresistive material and the analyte anions. rsc.orgresearchgate.net These sensors have demonstrated the ability to measure nitrate over a range of concentrations with low detection limits. rsc.org

Advanced Analytical Performance Metrics of Nitrate Ionophore VI-Based Sensors

The performance of sensors incorporating Nitrate Ionophore VI is evaluated based on several key analytical metrics. These metrics provide a comprehensive understanding of the sensor's capabilities and limitations.

| Electrode Type | Transducer/Contact | Slope (mV/decade) | Linear Range (M) | Limit of Detection (M) | Reference |

| Screen-Printed AuE | Inkjet-printed Gold | -54.1 ± 2.1 | 1.0 × 10⁻⁵ – 1.0 × 10⁻¹ | - | nih.govencyclopedia.pub |

| SC-ISE (AuE) | Thiol-functionalized rGO | -60.0 ± 0.5 | - | 4.0 x 10⁻⁶ | nih.govencyclopedia.pubresearchgate.net |

| SC-ISE (GC) | MWCNTs | -55.1 ± 2.1 | 8.0 × 10⁻⁸ – 1.0 × 10⁻² | 2.8 × 10⁻⁸ | mdpi.com |

| S-ISE with PTFE (5%) | - | -58.0 | - | - | encyclopedia.pub |

| Chemiresistive Sensor | SWCNTs | - | 2.2–220 ppm | 0.3 ppm | rsc.orgresearchgate.net |

Table 1: Performance Metrics of Various Nitrate Ionophore VI-Based Sensors

Nernstian Response: Many Nitrate Ionophore VI-based sensors exhibit a near-Nernstian response, which is the ideal behavior for an ion-selective electrode. For a monovalent anion like nitrate, the theoretical Nernstian slope is approximately -59 mV per decade change in concentration. For example, an SC-ISE with a TRGO solid contact showed a slope of -60.0 ± 0.5 mV/decade. nih.govencyclopedia.pub

Linear Range and Limit of Detection (LOD): These sensors typically have a wide linear response range, often spanning several orders of magnitude of nitrate concentration. mdpi.comencyclopedia.pub The limit of detection can reach very low levels, with some configurations achieving micromolar or even nanomolar detection limits. nih.govmdpi.comencyclopedia.pub

Selectivity: Selectivity is a crucial parameter, indicating the sensor's ability to detect the target ion in the presence of interfering ions. While Nitrate Ionophore VI is known for its high selectivity towards nitrate, common interfering ions for nitrate sensors include perchlorate (B79767) and chloride. d-nb.inforesearchgate.net Some studies have noted that adding the ionophore to the membrane did not significantly improve selectivity over standard ion-exchangers. d-nb.inforesearchgate.net

Stability and Lifetime: The long-term stability of the sensor's potential is critical for continuous monitoring. The formation of a water layer is a major factor affecting stability. nih.gov While some electrodes have shown good stability, others have exhibited a decrease in performance over time. For example, an S-ISE with 5% PTFE had its slope reduce from -58.0 mV/decade to -35.0 mV/decade after 20 days. encyclopedia.pub

Response Time: A rapid response time is desirable for real-time applications. Sensors based on Nitrate Ionophore VI have demonstrated fast response times, often within a few seconds. researchgate.net

Comprehensive Selectivity Coefficient Analysis against Interfering Anions

The selectivity of an ISE is a crucial parameter that describes its preference for the primary ion (nitrate) over other potentially interfering ions present in the sample. This is quantified by the potentiometric selectivity coefficient, Kpot(NO₃⁻/J), where J is the interfering anion. A smaller value for the selectivity coefficient indicates a greater preference for nitrate and less interference.

Electrodes based on Nitrate Ionophore VI exhibit high selectivity against many common anions. The selectivity is influenced by the composition of the ion-selective membrane, which typically includes a polymer matrix like poly(vinyl chloride) (PVC), a plasticizer such as dibutyl phthalate, and an ion-exchanger like tetraoctylammonium chloride. sigmaaldrich.comcenmed.com

Research has shown that adding Nitrate Ionophore VI to a membrane does not necessarily result in improved selectivity over common ion-exchangers alone, as the selectivity is often governed by the lipophilicity of the ions in solution. d-nb.info However, it is still considered to have exceptional selectivity and reproducibility for nitrate measurement. researchgate.net The logarithmic values of selectivity coefficients for various interfering anions, as determined by the single solution method, are presented in Table 1.

Table 1: Logarithmic Selectivity Coefficients (logKpot(NO₃⁻/J)) for Nitrate Ionophore VI-Based ISEs

| Interfering Anion (J) | Chemical Formula | logKpot(NO₃⁻/J) |

|---|---|---|

| Nitrite (B80452) | NO₂⁻ | -1.2 sigmaaldrich.comcenmed.com |

| Bromide | Br⁻ | -1.1 sigmaaldrich.com |

| Chloride | Cl⁻ | -2.5 sigmaaldrich.comcenmed.com |

| Bicarbonate | HCO₃⁻ | -3.2 sigmaaldrich.comcenmed.com |

| Dihydrogen Phosphate | H₂PO₄⁻ | -4.4 sigmaaldrich.comcenmed.com |

| Sulfate | SO₄²⁻ | -4.5 sigmaaldrich.comcenmed.com |

Data sourced from commercial supplier information for an ISE membrane incorporating Nitrate Ionophore VI.

Characterization of Linear Response Range and Sensitivity (Nernstian Behavior)

The sensitivity of an ISE is determined by the slope of its calibration curve, which plots the electrode potential (in mV) against the logarithm of the nitrate ion activity or concentration. According to the Nernst equation, an ideal anionic sensor at 25°C exhibits a slope of approximately -59.2 mV per decade change in concentration. A response is considered Nernstian or near-Nernstian if the slope is close to this theoretical value.

ISEs incorporating Nitrate Ionophore VI have demonstrated consistent near-Nernstian responses across a wide linear range. For example, a screen-printed gold electrode modified with a membrane containing this ionophore showed a linear response from 1.0 × 10⁻⁵ M to 1.0 × 10⁻¹ M with a slope of -54.1 ± 2.1 mV/decade. encyclopedia.pubnih.gov In another configuration using a gold electrode with thiol-functionalized reduced graphene oxide as a solid contact, a nearly ideal Nernstian slope of -60.0 ± 0.5 mV/decade was achieved over a similar concentration range. encyclopedia.pubnih.gov Other studies have reported slopes of -53.1 ± 1.4 mV/decade and -58.0 mV/decade for different electrode designs. researchgate.netencyclopedia.pubrsc.org

Table 2: Linear Range and Sensitivity of Various ISEs Using Nitrate Ionophore VI

| Electrode Configuration | Linear Range (M) | Sensitivity (mV/decade) | Reference |

|---|---|---|---|

| Screen-Printed Gold Electrode | 1.0 × 10⁻⁵ – 1.0 × 10⁻¹ | -54.1 ± 2.1 | encyclopedia.pubnih.gov |

| AuE with TRGO Solid Contact | Similar to above | -60.0 ± 0.5 | encyclopedia.pubnih.gov |

| Glassy Carbon Electrode | Not specified | -58.0 | encyclopedia.pub |

Determination and Improvement of Limit of Detection

The limit of detection (LOD) is the lowest concentration of the target ion that can be reliably distinguished from a blank sample. For ISEs, it is typically determined at the intersection of the extrapolated linear segments of the calibration curve.

Sensors based on Nitrate Ionophore VI have achieved low detection limits, making them suitable for environmental monitoring where trace levels of nitrate are significant. Commercial literature suggests a detection limit of less than 200 µg/L, which corresponds to approximately 3.2 × 10⁻⁶ M. sigmaaldrich.comcenmed.com An electrode incorporating a molecular cage ionophore was found to have an LOD of 7.5 × 10⁻⁶ M. researchgate.netrsc.org The architecture of the electrode plays a significant role in improving the LOD. For instance, an ISE based on a glassy carbon electrode modified with a nanocomposite of multi-walled carbon nanotubes (MWCNTs) and an ionic liquid achieved a remarkably low LOD of 2.8 × 10⁻⁸ M. encyclopedia.pub

Table 3: Reported Limits of Detection (LOD) for Nitrate Ionophore VI-Based Electrodes

| Electrode System | Limit of Detection (M) | Reference |

|---|---|---|

| Commercial Membrane | < 3.2 × 10⁻⁶ | sigmaaldrich.comcenmed.com |

| Molecular Cage Ionophore | 7.5 × 10⁻⁶ | researchgate.netrsc.org |

| GCE/MWCNTs/NO₃⁻-ISM | 2.8 × 10⁻⁸ | encyclopedia.pub |

Dynamic Response Time and Recovery Rate Analysis

The dynamic response time is the time required for the electrode to reach a stable potential (typically 90% or 95% of the final value) after a sudden change in the analyte concentration. researchgate.net A fast response time is essential for applications requiring rapid or continuous monitoring, such as in flow injection analysis (FIA).

Nitrate-selective electrodes formulated with Nitrate Ionophore VI are characterized by rapid response times. One study reported a response time of ≤ 25 seconds for a sensor intended for FIA applications. sigmaaldrich.com Another sensor, designed for detecting nitrogen species in water, exhibited an average response time of 52 seconds and a fast recovery time of 47 seconds, with an average recovery rate of 103%. rsc.org

Evaluation of Operational pH Range and pH Interference

The potential response of an ISE can be affected by the pH of the sample solution. It is crucial to establish the operational pH range within which the electrode provides a stable and accurate reading, free from interference from H⁺ or OH⁻ ions.

Electrodes based on Nitrate Ionophore VI have demonstrated functionality over wide pH ranges, a significant advantage for their application in diverse environmental and biological samples. A solid-contact ISE using a gold electrode and thiol-functionalized reduced graphene oxide was shown to have a wide working pH range of 2.0 to 10.0. encyclopedia.pubnih.gov Another configuration based on a glassy carbon electrode operated effectively in a pH range of 3.5 to 10.0. encyclopedia.pubnih.gov A cobalt complex-based ISE reported a stable potential over a pH range of 5.4 to 10.6. encyclopedia.pubnih.gov

Assessment of Long-Term Stability, Reproducibility, and Lifetime

The long-term stability, reproducibility, and operational lifetime are critical for the practical utility of an ISE. Stability refers to the ability of the electrode to maintain its calibration characteristics over time. Reproducibility assesses the consistency of results between different electrodes or repeated measurements, while lifetime is the period during which the sensor performs according to its specifications.

Sensors incorporating Nitrate Ionophore VI have shown good long-term performance. One sensor was reported to have a lifetime of at least two months. sigmaaldrich.com An ISE based on a glassy carbon electrode with a nanocomposite solid contact demonstrated a lifetime of 8 weeks. encyclopedia.pubnih.gov The reproducibility of these sensors is also high; a study on printed sensors showed excellent repeatability with a relative standard deviation (RSD) of 1.27% for the sensitivity of three different electrodes. mdpi.com Another report cited a repeatability of 2.7% for measurements within the linear range. sigmaaldrich.com Furthermore, modifying the sensor membrane with materials like poly(tetrafluoroethylene) (PTFE) has been shown to enhance long-term accuracy and durability, with stable performance in real wastewater over 20 days. acs.org

Theoretical and Computational Investigations of Nitrate Ionophore Vi

Molecular Dynamics Simulations and Quantum Chemical Calculations for Ionophore-Nitrate Interactions

Theoretical and computational methods are pivotal in understanding the intricate interactions between ionophores and their target ions at a molecular level. For Nitrate (B79036) Ionophore VI, a commercially available compound, these investigations provide critical insights into its function, which experimental methods alone may not fully elucidate. d-nb.info

Prediction of Binding Geometries and Conformational Changes

Molecular dynamics (MD) simulations and quantum chemical calculations are employed to predict how Nitrate Ionophore VI structurally adapts to bind a nitrate ion. These simulations can reveal the precise binding geometries and any conformational changes the ionophore undergoes during complexation.

For instance, studies on similar anion receptors, such as short linear homopeptides and macrocyclic polyamines, demonstrate that anion binding induces significant structural reorganization. mdpi.comnih.govumd.edu In these cases, the binding of an anion like nitrate can cause a linear peptide to adopt a quasi-cyclic conformation or a flexible macrocycle to assume a more rigid structure to optimize interactions. mdpi.comumd.edu This is often driven by the formation of multiple hydrogen bonds between the ionophore's donor atoms (like amide protons) and the oxygen atoms of the nitrate ion. mdpi.comchemrxiv.org

Computational studies on various anion receptors have shown that the nitrate ion typically interacts with the receptor through hydrogen bonds involving its oxygen atoms. chemrxiv.orgtandfonline.com Density functional theory (DFT) calculations have been used to explore the binding of nitrate to receptors like octamethyl calix mdpi.compyrrole, revealing that the nitrate ion binds through hydrogen bonds between the four NH groups of the receptor and a single N-O group of the nitrate. chemrxiv.org Similar computational approaches for Nitrate Ionophore VI would be essential to determine its specific binding mode and the resulting conformational state.

Calculation of Binding Energies and Free Energies of Complexation

Quantum chemical calculations are instrumental in quantifying the strength of the interaction between an ionophore and an anion. These calculations can determine binding energies and free energies of complexation, which are crucial indicators of the ionophore's selectivity and efficiency.

For example, quantum chemical calculations for the interaction of nitrate with octamethyl calix mdpi.compyrrole yielded a binding energy of 2.08 eV. chemrxiv.org In another study involving trivalent lanthanide cations, the binding of nitrate was found to be strongly exothermic in the gas phase. researchgate.net Theoretical studies on molecular imprinted polymers designed for nitrate recognition also use interaction energy calculations to screen for the most effective functional monomers, demonstrating the predictive power of these computational methods. researchgate.netresearchgate.net

In the context of Nitrate Ionophore VI, such calculations would provide a quantitative measure of its affinity for nitrate. This data is vital for comparing its performance against other ionophores and for guiding the design of more effective derivatives. For instance, a study on a new Co(III) complex for nitrite (B80452) recognition utilized theoretical calculations to suggest that the sensing mechanism proceeds via anion exchange, highlighting the role of computational chemistry in understanding reaction mechanisms. ias.ac.in

Below is a representative table illustrating the type of data that can be generated from these computational studies for different ionophores.

| Ionophore System | Computational Method | Calculated Binding Energy (kcal/mol) | Key Finding |

| Octamethyl calix mdpi.compyrrole-Nitrate | Density Functional Theory | 47.97 | Weaker interaction compared to chloride, reflected in the NH stretching modes. chemrxiv.org |

| Lanthanide(III)-Nitrate | Ab initio Quantum Mechanics | ~20-30 | Bidentate coordination is strongly preferred in the gas phase. researchgate.net |

| Na+-Dibenzo-18-Crown-6 | Quantum Chemical Calculations | -151.03 (in nitrobenzene) | Binding energy is significantly higher compared to other alkali metal ions. nih.gov |

Computational Design and Virtual Screening of Novel Nitrate Ionophore VI Derivatives

Computational methods are not only for analysis but also for the proactive design of new and improved ionophores. The insights gained from molecular dynamics and quantum chemical calculations on Nitrate Ionophore VI can be used to computationally design and virtually screen novel derivatives with enhanced properties.

The process of rational design involves modifying the structure of the parent ionophore to improve its affinity and selectivity for the target ion. This can include altering substituent groups, changing the macrocyclic ring size, or introducing different coordinating atoms. mdpi.com For example, computational modeling has been successfully used to guide the synthesis of molecularly imprinted polymers with high recognition for nitrate by selecting the functional monomer with the highest interaction energy. researchgate.netresearchgate.net

Virtual screening allows for the rapid computational evaluation of a large library of potential ionophore candidates, saving significant time and resources compared to synthesizing and testing each compound individually. This approach has been applied to various receptor systems. For instance, the design of new Schiff base derivatives for metal ion sensing often involves computational characterization to predict their binding capabilities before synthesis. mdpi.com

For Nitrate Ionophore VI, this would involve creating a virtual library of derivatives and using computational tools to predict their binding energies and selectivity for nitrate. The most promising candidates identified through this screening process can then be synthesized and experimentally validated. This synergy between computational design and experimental work accelerates the development of next-generation ionophores for nitrate sensing.

Application of Sandwich Membrane Method for Probing Complex Formation Constants

The sandwich membrane method is a well-established potentiometric technique used to determine the complex formation constants of ionophores within a membrane phase. d-nb.infomdpi.comresearchgate.netacs.org This experimental approach provides crucial data that complements the theoretical calculations of binding energies.

The method involves creating a two-layer membrane, where only one layer contains the ionophore. researchgate.net By measuring the membrane potential, information about the ion activity ratio in the aqueous-membrane phases can be obtained, which allows for the calculation of the complex formation constant (log β). d-nb.info

For Nitrate Ionophore VI, sandwich membrane experiments have been conducted to assess its binding interaction with nitrate. However, these experiments indicated that the binding interaction is very weak. In fact, the measured sandwich membrane potential was higher than the potentials of the individual membrane segments, which rendered the calculation of a meaningful complex formation constant impossible under the tested conditions. d-nb.info For comparison, a related compound, Nitrate Ionophore V, was found to have a very low logarithmic formation constant of 1.36 ± 0.14 with nitrate, indicating weak binding. d-nb.inforesearchgate.net

This technique has been successfully applied to other ion-ionophore systems. For example, it was used to determine the complex formation constant for a nitron-nitrate charged ionophore, which yielded a log β of 8.21 ± 0.06. mdpi.com The stark contrast between this result and the findings for Nitrate Ionophore VI underscores the latter's weak interaction with nitrate as determined by this method. d-nb.info

The table below summarizes the complex formation constants for different ionophores determined by the sandwich membrane method.

| Ionophore | Target Ion | Log β | Reference |

| Nitrate Ionophore VI | NO₃⁻ | Not determinable | d-nb.info |

| Nitrate Ionophore V | NO₃⁻ | 1.36 ± 0.14 | d-nb.inforesearchgate.net |

| Nitron-nitrate | NO₃⁻ | 8.21 ± 0.06 | mdpi.com |

| Valinomycin | K⁺ | 6.5 ± 0.3 | researchgate.net |

Comparative Performance Analysis and Research Trends

Comparative Evaluation of Nitrate (B79036) Ionophore VI with Conventional Ion-Exchangers

Early potentiometric ion-selective electrodes (ISEs) relied solely on ion-exchangers, which often suffered from significant interference from other ions. tudublin.ie The selectivity of these conventional ion-exchangers is primarily dictated by the lipophilicity of the anions in the solution, following the Hofmeister series. tudublin.ied-nb.info

Research comparing Nitrate Ionophore VI with traditional ion-exchangers, such as tridodecylmethylammonium nitrate (TDMAN), has shown that the incorporation of the ionophore does not always lead to a significant improvement in selectivity. d-nb.inforesearchgate.net In some cases, a membrane lacking the ionophore but containing an ion-exchanger demonstrated better selectivity towards chloride, a common interfering ion. d-nb.info However, other studies suggest that ISEs incorporating Nitrate Ionophore VI can perform favorably compared to commercially available nitrate ion-exchangers in terms of selectivity, linear range, sensitivity, and limit of detection. tudublin.ie For instance, one study reported a limit of detection improvement of one order of magnitude with a Nitrate Ionophore VI-based sensor compared to commercial ion-exchangers. tudublin.ie

The primary role of an ionophore is to facilitate the transfer of a specific ion across a membrane. This is achieved through the formation of a complex between the ionophore and the target ion. The strength of this interaction is a critical factor in the sensor's selectivity. However, studies have indicated that the binding interaction between Nitrate Ionophore VI and nitrate can be weak. d-nb.info

Comparative Study with Other Commercially Available and Newly Developed Synthetic Nitrate Ionophores

The landscape of nitrate sensing includes a variety of commercially available and newly developed synthetic ionophores. jcu.edu.au Besides Nitrate Ionophore VI, other common ionophores include Nitrate Ionophore V and quaternary ammonium (B1175870) compounds like TDMAN. jcu.edu.au

A comparative study of Nitrate Ionophore V and VI with common ion-exchangers revealed that the addition of these ionophores to the sensor membrane did not necessarily enhance selectivity. d-nb.info In fact, for Nitrate Ionophore V, the complex formation constant with nitrate was found to be relatively low. d-nb.info

In contrast, some reports claim that Nitrate Ionophore VI exhibits superior characteristics over other existing nitrate ionophores, particularly for applications like flow injection analysis (FIA) in environmental, food, and physiological samples. Sensors based on Nitrate Ionophore VI have been reported to have a detection limit of less than 200 μg NO₃⁻/L.

Newly developed synthetic ionophores, such as those based on calix researchgate.netarene structures, have shown promising results. tudublin.ie An ISE incorporating a specific urea-calixarene ionophore demonstrated a dramatically improved margin of selectivity for nitrate over chloride compared to membranes with only a conventional ion-exchanger. tudublin.ie This highlights the continuous effort to design novel ionophores with enhanced selectivity and binding affinity for nitrate.

Assessment Against Molecular Cage Ionophores and Other Supramolecular Receptors

Recent research has explored the use of molecular cage compounds and other supramolecular receptors as ionophores for nitrate sensing. rsc.orgresearchgate.net These molecules possess intrinsic voids that can be tailored in size and functionality to selectively bind specific ions. rsc.orgresearchgate.net

A study investigating molecular cages as nitrate ionophores found that an electrode incorporating a 1,3,5-tri(p-hydroxyphenyl)benzene-based chlorotriazine pillared cage molecule (CAGE-1) exhibited excellent performance. rsc.orgresearchgate.net This sensor showed a linear response over a wide concentration range (1.0 × 10⁻⁵ to 1.0 × 10⁻¹ M) with a high coefficient of determination and a slope close to the theoretical Nernstian value. rsc.orgresearchgate.net The limit of detection was also comparable to that of sensors based on Nitrate Ionophore VI. rsc.org

The performance of these cage-based ionophores suggests that the pre-organized cavity of supramolecular receptors can lead to enhanced selectivity for nitrate over other anions. rsc.orgresearchgate.net This approach offers a promising alternative to traditional linear or macrocyclic ionophores.

Comparison with Alternative Nitrate Sensing Technologies (e.g., Spectroscopic, Chromatographic Methods)

Beyond potentiometric sensors, several other technologies are employed for nitrate detection, each with its own set of advantages and disadvantages.

Spectroscopic methods , such as UV-visible spectrophotometry, fluorimetry, and chemiluminescence, are well-established for nitrate determination. osti.gov However, these techniques often require complex sample pretreatment, including redox reactions, which can be cumbersome for field applications. osti.gov While methods like Fourier-transform infrared spectroscopy (FT-IR) and Raman spectroscopy offer high sensitivity, they necessitate sophisticated and expensive instrumentation. osti.gov In contrast, electrochemical methods like potentiometry are generally easier to operate, more sensitive, and more amenable to miniaturization for real-time measurements. rsc.orgresearchgate.net

Chromatographic methods , such as ion exchange chromatography and liquid chromatography, are also used for nitrate analysis. rsc.orgresearchgate.net These techniques can provide accurate and reliable results but are often costly and complex, requiring expensive equipment and specialized expertise. rsc.org Furthermore, they generate significant chemical waste and are not well-suited for in-situ measurements. rsc.org Potentiometric methods, including those using Nitrate Ionophore VI, offer a more cost-effective and portable alternative for on-site analysis. mdpi.comsld.cu

The following table provides a general comparison of these technologies:

| Feature | Potentiometric Sensors (with Nitrate Ionophore VI) | Spectroscopic Methods | Chromatographic Methods |

| Portability | High | Low to Medium | Low |

| Cost | Low to Medium | High | High |

| Ease of Use | High | Medium to High | Low |

| Real-time Analysis | Yes | Possible, but often complex | No |

| Sample Pretreatment | Minimal | Often Required | Required |

| Selectivity | Good to Excellent | Variable | Excellent |

| Sensitivity | Good | Excellent | Excellent |

Influence of Ionophore Structure and Pre-organization on Sensor Performance

The structure and pre-organization of the ionophore are paramount in determining the performance of an ion-selective sensor. tudublin.ie The ionophore must be able to overcome the hydration energy of the target ion to facilitate its binding, a process that is thermodynamically favorable when the interactions between the ionophore and the ion are strong. tudublin.ie

The design of the ionophore's binding sites is crucial for achieving high selectivity. For nitrate, which has a trigonal planar geometry, an ideal host would offer complementary binding sites. d-nb.info Studies have shown that even minor structural variations in an ionophore can significantly impact its binding affinity for nitrate. d-nb.info

Challenges and Future Perspectives in Nitrate Ionophore Vi Research

Strategies for Further Enhancing Selectivity and Addressing Cross-Interference

A primary challenge for ion-selective electrodes (ISEs) based on Nitrate (B79036) Ionophore VI is achieving high selectivity for nitrate ions in the presence of other, similar anions. Cross-interference from ions like chloride, perchlorate (B79767), and nitrite (B80452) can significantly impact measurement accuracy. researchgate.netmt.com

Research Findings:

Ionophore Modification: Fine-tuning the molecular structure of the ionophore is a key strategy. Introducing specific functional groups can enhance the binding affinity and specificity for nitrate ions.

Molecularly Imprinted Polymers (MIPs): The use of MIPs as recognition elements is a promising approach. MIP-based nitrate sensors have demonstrated comparable selectivity to more expensive ionophore-based sensors and exhibit significantly higher selectivity against interfering ions like perchlorate. researchgate.net

Advanced Membrane Cocktails: Optimizing the composition of the sensor membrane by adjusting the ratios of the ionophore, plasticizer, and any ionic additives can improve selectivity. researchgate.net For instance, membranes with quaternary ammonium (B1175870) salts of intermediate lipophilicity show a stable membrane composition over time. redalyc.org

Future Strategies:

Development of novel ionophores with cage-like structures that can encapsulate nitrate ions with high specificity. rsc.orgrsc.org

Computational modeling to predict and design ionophores with optimal nitrate binding properties before synthesis.

The use of advanced materials like oxatub ysi.comarenes that exhibit strong host-guest interactions through cation–π interactions and hydrogen bonding could lead to enhanced selectivity. rsc.org

Methodologies for Improving Long-Term Stability and Minimizing Signal Drift

Signal drift, the gradual change in the baseline sensor reading over time, is a critical issue that limits the long-term reliability of Nitrate Ionophore VI-based sensors. nsf.govacs.org This drift can arise from several factors, including the leaching of membrane components, the formation of a water layer at the membrane-electrode interface, and biofouling. researchgate.netacs.org

Research Findings:

Hydrophobic Interlayers: Incorporating hydrophobic materials, such as those based on metal-organic frameworks (MOFs) and reduced graphene oxide (rGO), can prevent the formation of a water layer, thereby enhancing long-term stability. researchgate.net

Solid-Contact Layer Modification: The use of intermediate layers, such as tetrathiafulvalene (B1198394) (TTF), between the conductor and the polymeric membrane has been shown to decrease potential drift significantly. researchgate.net For example, electrodes using TTF or its nitrate salt exhibited a reduction in potential drift to as low as 16.6 μVs⁻¹. researchgate.net

Anti-Fouling Coatings: Modifying the sensor surface with materials like poly(tetrafluoroethylene) (PTFE) can reduce biofouling and minimize drift. acs.org A 5% PTFE modification in the S-ISE polymer matrix was found to be optimal, increasing hydrophobicity and membrane adhesion, leading to improved long-term accuracy over 20 days in real wastewater. acs.org

Future Methodologies:

Development of self-calibrating sensors that can correct for drift automatically. frontiersin.orgacs.org

Exploration of advanced algorithms, such as Kalman filters and neural networks, for real-time drift compensation. nsf.govmarquette.eduarxiv.org

Investigation of more robust membrane materials and solid contacts that are less prone to degradation and leaching over extended periods.

Approaches to Overcome Susceptibility to Ionic Strength Variations

The activity of an ion in a solution, which is what ion-selective electrodes measure, is influenced by the total ionic strength of the sample. sensorex.comresearchgate.net Variations in ionic strength between calibration standards and samples can lead to significant measurement errors. sensorex.comedt.co.uk

Research Findings:

Ionic Strength Adjustment Buffers (ISABs): A common and effective method is to add a high concentration of an inert electrolyte, known as an ISAB, to both the standards and the samples. edt.co.ukhoriba.com This ensures a constant and high ionic strength background, making the activity coefficient effectively constant and the measured potential directly proportional to the concentration. researchgate.netedt.co.uk

Selection of Inert Salts: The choice of the inert salt for the ISAB is crucial; it must not react with the target ions or interfere with the electrode's potential. horiba.com Common ISABs include solutions of lithium acetate (B1210297) or potassium chloride. edt.co.uk

Future Approaches:

Development of sensor arrays that can simultaneously measure the target ion and the total ionic strength, allowing for real-time correction.

Integration of microfluidic systems that automatically mix samples with ISAB before measurement.

Research into novel membrane formulations that are inherently less sensitive to changes in the sample's ionic strength.

Exploration of Novel Membrane Components and Solid Contact Materials

The performance of a Nitrate Ionophore VI-based sensor is heavily dependent on the materials used in the ion-selective membrane and the solid contact layer, which transduces the ionic signal into an electronic one. nih.govmdpi.com

Research Findings:

Ion-Selective Membrane Components: Besides the ionophore, the membrane typically contains a polymer matrix (e.g., polyvinyl chloride - PVC), a plasticizer (e.g., bis(2-ethylhexyl) sebacate (B1225510) - DOS), and sometimes an ionic additive. mdpi.com Recent research has explored using ionic liquids as multifunctional components within the membrane, acting as a plasticizer, ion exchanger, and transducer medium. researchgate.net

Solid Contact Materials: A variety of materials are being explored for the solid contact layer to improve signal stability and reduce drift. These include:

Conducting Polymers: Materials like polypyrrole (PPy) and poly(3,4-ethylenedioxythiophene) (PEDOT) are widely used due to their mixed electronic and ionic conductivity. mdpi.comutwente.nl

Carbon Nanomaterials: Graphene and multi-walled carbon nanotubes (MWCNTs) offer high surface area and electrical conductivity, leading to improved sensor performance and stability. nih.govnih.gov The use of MWCNTs as a solid-contact transducer has been shown to significantly lower potential drift and increase capacitance. nih.gov

Nanocomposites: Combining polymers with carbon nanomaterials can yield composite materials with enhanced mechanical, electrical, and chemical properties. nih.gov

Future Exploration:

Synthesis of novel, highly selective ionophores, such as molecular cages. rsc.orgrsc.org

Investigation of new plasticizers and polymer matrices that improve membrane durability and reduce component leaching.

Development of 3D-structured solid contacts using materials like microporous carbon to increase the electric double-layer capacitance and further stabilize the potential. mdpi.com

Table 1: Comparison of Solid Contact Materials for Ion-Selective Electrodes

| Material Type | Examples | Key Advantages | Challenges |

|---|---|---|---|

| Conducting Polymers | Polypyrrole (PPy), PEDOT | Good ion-to-electron transduction, high redox capacitance. mdpi.com | Potential for degradation over time, sensitivity to environmental conditions. mdpi.com |

| Carbon Nanomaterials | Graphene, Carbon Nanotubes (CNTs) | High surface area, excellent electrical conductivity, improved potential stability. nih.govnih.gov | Dispersion challenges, potential for water layer formation if not sufficiently hydrophobic. researchgate.net |

| Metal/Metal Oxide Nanoparticles | Au, Pt, RuO2 | High conductivity, catalytic properties. nih.gov | Higher cost, potential for side reactions. |